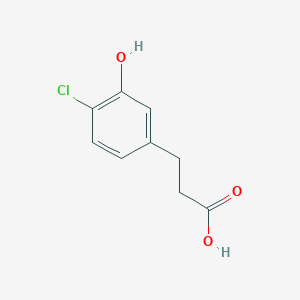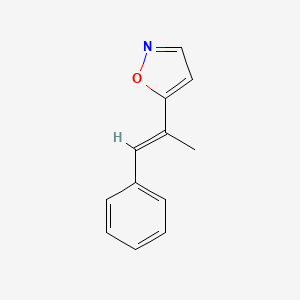
(2E)-2-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}thiourea is a complex organic compound characterized by the presence of a nitrophenyl group, methoxy groups, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}thiourea typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving solvents like ethanol or methanol, and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
{[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of {[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}thiourea involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction is often mediated through the nitrophenyl and thiourea moieties, which can participate in various chemical reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 4,5-Dimethoxy-2-nitrobenzyl chloroformate
Uniqueness
{[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}thiourea is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification .
Properties
Molecular Formula |
C10H12N4O4S |
|---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H12N4O4S/c1-17-8-3-6(5-12-13-10(11)19)7(14(15)16)4-9(8)18-2/h3-5H,1-2H3,(H3,11,13,19)/b12-5+ |
InChI Key |
YQHFMQFTTFVZBA-LFYBBSHMSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=S)N)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=S)N)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B12327977.png)



![2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B12327995.png)




![4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-](/img/structure/B12328016.png)
![Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI)](/img/structure/B12328017.png)


